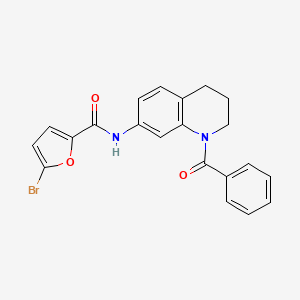
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has been used in a variety of scientific research applications. It has been used as a substrate in the study of the enzyme cyclopropanecarboxamide hydrolase (CPCH) from the bacterium Pseudomonas putida. This compound has also been used as a substrate for the study of the enzyme cyclopropanecarboxamide synthetase (CPCS) from the bacterium Escherichia coli. This compound has also been used as a substrate for the study of the enzyme cyclopropanecarboxamide dehydrogenase (CPCDH) from the bacterium Klebsiella pneumoniae. This compound has also been used as a substrate for the study of the enzyme cyclopropanecarboxamide reductase (CPCR) from the bacterium Bacillus subtilis.
Mecanismo De Acción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is hydrolyzed by the enzyme cyclopropanecarboxamide hydrolase (CPCH) to yield 1,2,3,4-tetrahydroquinoline (THQ) and carboxylic acid. The carboxylic acid is then further metabolized by the enzyme cyclopropanecarboxamide synthetase (CPCS) to yield 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is then further metabolized by the enzyme cyclopropanecarboxamide dehydrogenase (CPCDH) to yield 1,2,3,4-tetrahydroquinoline-6-carboxamide. The 1,2,3,4-tetrahydroquinoline-6-carboxamide is then further metabolized by the enzyme cyclopropanecarboxamide reductase (CPCR) to yield 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. This compound has also been found to have an antimicrobial effect against certain fungi, such as Candida albicans and Aspergillus niger. Additionally, this compound has been found to have an anti-inflammatory effect in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide in laboratory experiments is that it is a highly versatile compound that can be used in a variety of scientific research applications. Additionally, this compound is relatively easy to synthesize from commercially available 1,2,3,4-tetrahydroquinoline (THQ) and benzoyl chloride. The main limitation of using this compound in laboratory experiments is that it is not water-soluble, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
Future research on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide could focus on further exploring its biochemical and physiological effects. Additionally, further research could focus on exploring its potential applications in drug development and in the treatment of various diseases and conditions. Additionally, further research could focus on exploring its potential use as an antimicrobial agent and its potential use in the treatment of cancer. Other potential areas of research could include exploring its potential use as an anti-inflammatory agent and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can be synthesized from commercially available 1,2,3,4-tetrahydroquinoline (THQ) and benzoyl chloride via a two-step reaction. The first step involves the reaction of THQ with benzoyl chloride in an inert atmosphere of nitrogen, which yields a benzoyl-substituted THQ. The second step involves the cyclopropanation of the benzoyl-substituted THQ with a suitable cyclopropanating agent such as oxalyl chloride to yield this compound.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(14-8-9-14)21-17-10-11-18-16(13-17)7-4-12-22(18)20(24)15-5-2-1-3-6-15/h1-3,5-6,10-11,13-14H,4,7-9,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDJLWMTGLULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














